

Technical Support Center: Negative Controls for ARV-771 PROTAC Experiments

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Compound of Interest

Compound Name: Gal-ARV-771

Cat. No.: B15582329

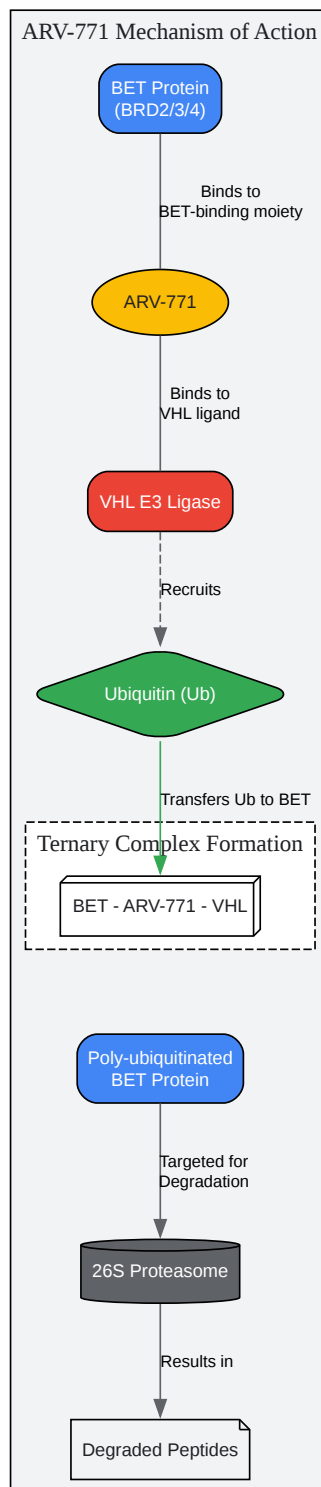
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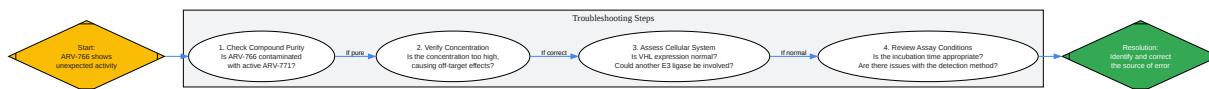
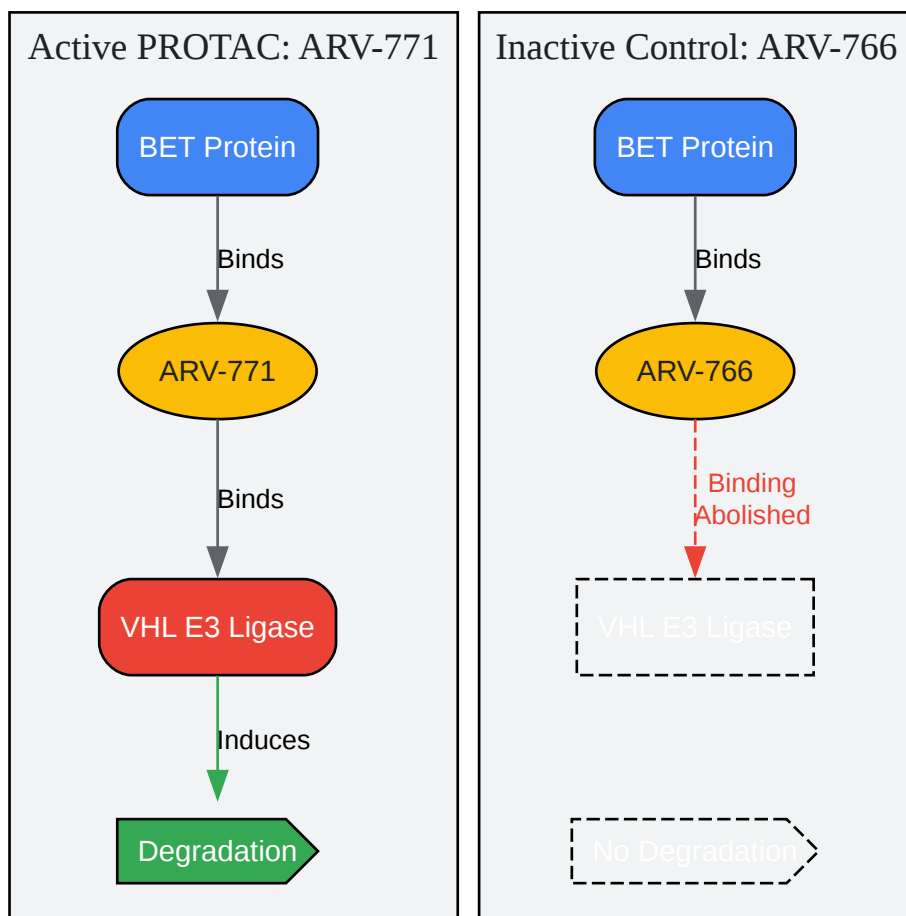
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ARV-771, a PROTAC (Proteolysis-Targeting Chimera) that induces the degradation of BET (Bromodomain and Extra-Terminal domain) proteins. Proper use of negative controls is critical for validating that the observed biological effects are a direct result of the specific, E3 ligase-dependent degradation of the target protein.

Frequently Asked Questions (FAQs)

Q1: What is ARV-771 and how does it work?

ARV-771 is a potent, small-molecule pan-BET degrader that functions based on PROTAC technology.[1] It is a heterobifunctional molecule composed of a ligand that binds to the BET bromodomain proteins (BRD2, BRD3, and BRD4), a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] By bringing the BET proteins and the VHL E3 ligase into close proximity, ARV-771 facilitates the formation of a ternary complex. This proximity leads to the polyubiquitination of the BET proteins, marking them for degradation by the 26S proteasome.[4][5] The degradation of these epigenetic reader proteins leads to the downregulation of target genes, such as c-MYC, resulting in anti-proliferative and pro-apoptotic effects in cancer cells.[5][6]





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